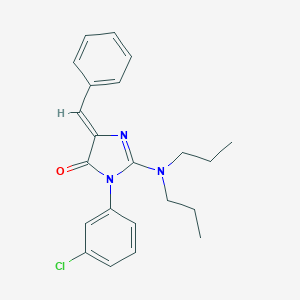
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one, also known as clonidine, is a medication primarily used to treat high blood pressure. It belongs to the class of drugs called alpha-2 adrenergic agonists, which work by decreasing the activity of certain nerves in the brain and body. In addition to its use in hypertension, clonidine has also been studied for its potential applications in various scientific research areas.
作用机制
Clonidine works by binding to and activating alpha-2 adrenergic receptors in the brain and body. This leads to a decrease in the release of norepinephrine, a neurotransmitter that plays a role in the regulation of blood pressure, heart rate, and stress response. By decreasing norepinephrine release, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one causes a decrease in blood pressure and heart rate, as well as a decrease in anxiety and stress.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and stress response, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been shown to have a number of other biochemical and physiological effects. These include a decrease in the release of other neurotransmitters, such as dopamine and serotonin, and an increase in the release of certain hormones, such as growth hormone and prolactin. Clonidine has also been shown to have anti-inflammatory and antioxidant effects, as well as effects on glucose metabolism and insulin secretion.
实验室实验的优点和局限性
One advantage of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in lab experiments is its well-established mechanism of action and pharmacokinetics. This makes it a useful tool for studying the role of alpha-2 adrenergic receptors in various physiological and pathological processes. However, one limitation of using 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one is its potential for off-target effects, as it can bind to other receptors in addition to alpha-2 adrenergic receptors. This can complicate the interpretation of experimental results and require additional controls and analyses.
未来方向
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one. One area of interest is the development of more selective alpha-2 adrenergic agonists that can target specific receptor subtypes and avoid off-target effects. Another area of interest is the use of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in combination with other drugs or therapies, such as cognitive-behavioral therapy, to enhance its therapeutic effects. Additionally, there is ongoing research into the potential use of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one in the treatment of other conditions, such as post-traumatic stress disorder (PTSD) and chronic pain.
合成方法
The synthesis of 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one involves several steps, starting with the reaction of 3-chlorobenzaldehyde and dipropylamine to form 3-chloro-N,N-dipropylbenzamide. This is then reacted with sodium hydride and 2-bromoacetophenone to form the intermediate product, 1-(3-chlorophenyl)-2-(dipropylamino)-1-phenylethanone. The final step involves the reaction of this intermediate with formic acid to form 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one.
科学研究应用
Clonidine has been studied for its potential applications in various scientific research areas, including neuroscience, psychiatry, and pharmacology. In neuroscience, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been used to study the role of alpha-2 adrenergic receptors in the regulation of stress and anxiety. In psychiatry, it has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), anxiety disorders, and substance abuse disorders. In pharmacology, 1-(3-Chlorophenyl)-2-(dipropylamino)-4-benzylidene-2-imidazoline-5-one has been studied for its potential use in the treatment of pain, opioid withdrawal, and hypertension.
属性
分子式 |
C22H24ClN3O |
|---|---|
分子量 |
381.9 g/mol |
IUPAC 名称 |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dipropylamino)imidazol-4-one |
InChI |
InChI=1S/C22H24ClN3O/c1-3-13-25(14-4-2)22-24-20(15-17-9-6-5-7-10-17)21(27)26(22)19-12-8-11-18(23)16-19/h5-12,15-16H,3-4,13-14H2,1-2H3/b20-15- |
InChI 键 |
UFLLBSDKWWYLBB-HKWRFOASSA-N |
手性 SMILES |
CCCN(CCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
规范 SMILES |
CCCN(CCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![(6Z)-6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295855.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)
![6-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295857.png)
![6-({5-[(4-chlorophenyl)sulfanyl]-2-furyl}methylene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295860.png)